molecular formula C13H15NO4S B11750499 (2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid

(2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid

Cat. No.: B11750499
M. Wt: 281.33 g/mol
InChI Key: QHXPWGXGEBJOCG-LLVKDONJSA-N
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Description

(2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an acetamido group, a benzoylsulfanyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Thioester Formation: The benzoylsulfanyl group is introduced via a thioesterification reaction, where a thiol reacts with a benzoyl chloride derivative.

    Coupling Reaction: The final step involves coupling the acetamido and benzoylsulfanyl intermediates with a propanoic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propanoic acid moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

    (2S)-2-acetamido-3-(4-methylphenyl)propanoic acid: Lacks the sulfanyl group, which may result in different biological activities.

    (2S)-2-acetamido-3-(4-chlorobenzoylsulfanyl)propanoic acid: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions with biological targets.

    (2S)-2-acetamido-3-(4-methylbenzoylthio)propanoic acid: Similar structure but with a thioether linkage instead of a sulfanyl group, affecting its chemical properties and reactivity.

Uniqueness: (2S)-2-acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid is unique due to the presence of the benzoylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-methylbenzoyl)sulfanylpropanoic acid

InChI

InChI=1S/C13H15NO4S/c1-8-3-5-10(6-4-8)13(18)19-7-11(12(16)17)14-9(2)15/h3-6,11H,7H2,1-2H3,(H,14,15)(H,16,17)/t11-/m1/s1

InChI Key

QHXPWGXGEBJOCG-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)SC[C@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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